3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with benzenesulfonyl, benzylpiperazinyl, and fluoro groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl, benzylpiperazinyl, and fluoro substituents. Common reagents used in these steps include sulfonyl chlorides, piperazine derivatives, and fluorinating agents. The reaction conditions may vary, but they generally involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activities could be explored for developing new therapeutic agents, particularly in areas like oncology or neurology.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethylquinoline
- 3-(4-benzylpiperazin-1-yl)-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of substituents. The presence of the fluoro group, in particular, may enhance its biological activity and stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-29-19-26(35(33,34)21-10-6-3-7-11-21)27(32)22-16-23(28)25(17-24(22)29)31-14-12-30(13-15-31)18-20-8-4-2-5-9-20/h2-11,16-17,19H,12-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYYPYMCYUPWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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